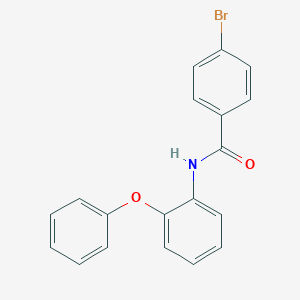
2-ethoxy-N-(2-methylcyclohexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(2-methylcyclohexyl)benzamide, also known as LY294, is a compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
2-ethoxy-N-(2-methylcyclohexyl)benzamide inhibits PI3K activity by binding to the enzyme and preventing it from phosphorylating its substrate. This leads to a decrease in the levels of phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key signaling molecule in the PI3K pathway. This ultimately leads to the inhibition of downstream signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
2-ethoxy-N-(2-methylcyclohexyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on PI3K activity, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
2-ethoxy-N-(2-methylcyclohexyl)benzamide has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and purify. It also has a well-defined mechanism of action, which makes it a useful tool for studying the PI3K pathway and its role in cancer. However, one limitation of 2-ethoxy-N-(2-methylcyclohexyl)benzamide is that it is not very selective for PI3K isoforms, which can make it difficult to study specific isoforms of the enzyme.
Future Directions
There are several future directions for the study of 2-ethoxy-N-(2-methylcyclohexyl)benzamide. One direction is to develop more selective inhibitors of PI3K isoforms, which would allow for more specific studies of the role of each isoform in cancer. Another direction is to study the effects of 2-ethoxy-N-(2-methylcyclohexyl)benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the development of new analogs of 2-ethoxy-N-(2-methylcyclohexyl)benzamide with improved pharmacokinetic properties could lead to the development of new cancer therapies.
Synthesis Methods
The synthesis of 2-ethoxy-N-(2-methylcyclohexyl)benzamide involves several steps, including the reaction of 2-methylcyclohexanone with ethylamine to form 2-methylcyclohexylamine, which is then reacted with 4-chlorobenzoic acid to form 2-methylcyclohexyl 4-chlorobenzoate. The final step involves reacting this intermediate with ethanolamine to form 2-ethoxy-N-(2-methylcyclohexyl)benzamide.
Scientific Research Applications
2-ethoxy-N-(2-methylcyclohexyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of the phosphatidylinositol 3-kinase (PI3K) enzyme, which is involved in cell signaling pathways that regulate cell growth and survival. Inhibition of PI3K activity can lead to the inhibition of cancer cell growth and proliferation.
properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-ethoxy-N-(2-methylcyclohexyl)benzamide |
InChI |
InChI=1S/C16H23NO2/c1-3-19-15-11-7-5-9-13(15)16(18)17-14-10-6-4-8-12(14)2/h5,7,9,11-12,14H,3-4,6,8,10H2,1-2H3,(H,17,18) |
InChI Key |
OXAGXDJXJIVWEL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2CCCCC2C |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CCCCC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



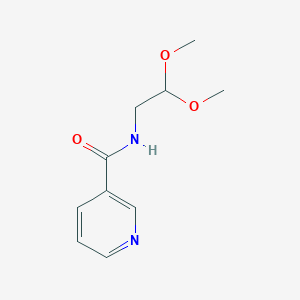
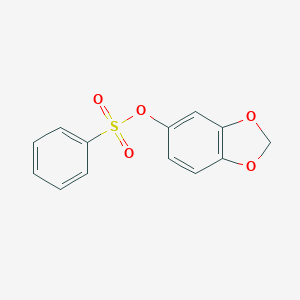
![Bis[4-(benzenesulfonyloxy)phenyl] Sulfide](/img/structure/B290571.png)
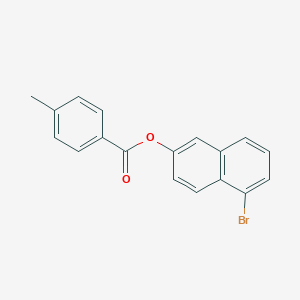

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B290576.png)
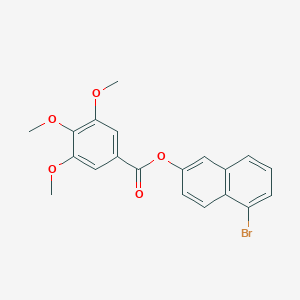
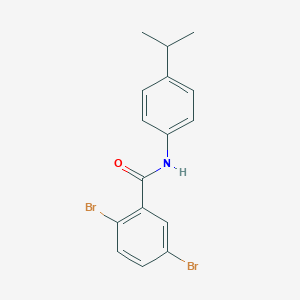
![Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate](/img/structure/B290585.png)


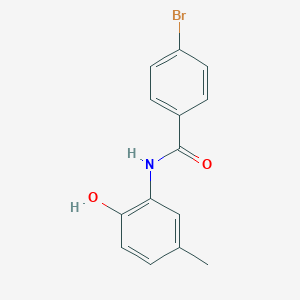
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate](/img/structure/B290589.png)
